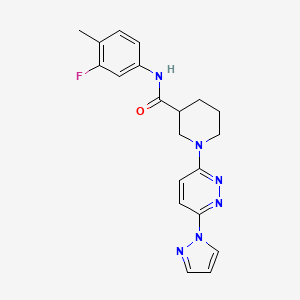

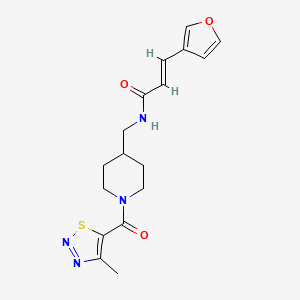

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods . For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline-based compounds can undergo various chemical reactions . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .Mechanism of Action

Target of Action

Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .

Mode of Action

Quinoline derivatives are known to interact with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Quinoline derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate in lab experiments include its potent inhibitory activity against various enzymes and receptors, its diverse range of applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited solubility in water, and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research on Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to optimize its potency and selectivity against specific enzymes and receptors. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its efficacy and safety as a therapeutic agent. Finally, the potential use of this compound as a diagnostic tool for various diseases, such as Alzheimer's disease and cancer, should be explored.

Synthesis Methods

The synthesis of Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate involves the reaction of 4-ethylphenylsulfonyl chloride with 4-aminoquinoline, followed by the reaction of the resulting product with piperidine-4-carboxylic acid ethyl ester. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been reported as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also shown potential as an anticancer agent by inhibiting the growth of cancer cells in vitro. In neuroscience, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In biochemistry, this compound has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

properties

IUPAC Name |

ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACFMNCLXYVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)

![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2948597.png)